Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate
Overview
Description
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to give the desired product in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The compound acts as a protecting group by temporarily masking the reactivity of amines, allowing for selective reactions to occur at other functional groups .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is unique due to its dual protection capability, providing both steric hindrance and electronic stabilization. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its stability and ease of removal make it an invaluable tool for chemists working on complex synthetic projects.
Biological Activity
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate (CAS No. 27904-92-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their diverse biological activities, including neurotoxicity and potential therapeutic effects. The specific structure of this compound suggests that it may interact with various biological targets, influencing enzymatic activities and cellular processes.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurotransmission. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced cholinergic signaling.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit varying degrees of AChE inhibition. For instance, studies have reported IC50 values for related carbamates ranging from 1.60 to 311.0 µM, demonstrating a spectrum of inhibitory potency against AChE and butyrylcholinesterase (BChE) . The specific IC50 value for this compound remains to be determined but is expected to fall within this range due to structural similarities.
Neurotoxic Effects
Carbamates are known for their neurotoxic potential, particularly in preweaning rats, where exposure can lead to acute neurotoxicity . The mechanism often involves the accumulation of acetylcholine at synapses due to AChE inhibition, leading to overstimulation of cholinergic receptors. This can result in symptoms such as muscle twitching, respiratory distress, and even death at high doses.
Therapeutic Potential
Conversely, the inhibition of AChE also presents therapeutic opportunities. Compounds that inhibit this enzyme are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to modulate cholinergic signaling could be beneficial in enhancing cognitive function in affected individuals.
Case Studies and Research Findings
Several studies have investigated the biological activity of carbamate derivatives, providing insights into their pharmacological profiles:
- Acute Toxicity Studies : Research has demonstrated significant acute toxicity associated with various N-methyl carbamates in animal models. For example, a study on a mixture of N-methyl carbamate pesticides revealed dose-dependent neurotoxic effects .
- Inhibition Profiles : A comparative analysis of different carbamates indicated that those with phenyl substituents often exhibit stronger AChE inhibition than their aliphatic counterparts . This suggests that this compound may possess enhanced inhibitory properties.
- Protective Effects Against Neurodegeneration : Some studies have explored the protective effects of carbamate derivatives against oxidative stress induced by amyloid-beta peptide (Aβ). Compounds similar to this compound have shown moderate protective effects in cell cultures exposed to Aβ .
Data Table: Comparison of Biological Activities
Compound Name | AChE Inhibition IC50 (µM) | Neurotoxic Effects | Therapeutic Potential |
---|---|---|---|
This compound | TBD | Yes | Possible |
Aldicarb | 40 | Yes | Limited |
Carbaryl | 57 | Yes | Limited |
Methomyl | 88 | Yes | Limited |
Properties
IUPAC Name |
tert-butyl N-(2-anilino-2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMVQSMVZIZWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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